O-(2-Methoxybenzoyl)hydroxylamine
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Overview
Description
O-(2-Methoxybenzoyl)hydroxylamine: is a chemical compound known for its role as an electrophilic aminating agent. It is widely used in organic synthesis, particularly in the formation of carbon-nitrogen bonds, which are fundamental in the creation of various pharmaceuticals, synthetic intermediates, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Methoxybenzoyl)hydroxylamine typically involves the reaction of 2-methoxybenzoic acid with hydroxylamine. The process can be catalyzed by transition metals to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: O-(2-Methoxybenzoyl)hydroxylamine undergoes various chemical reactions, including:
Electrophilic Amination: This is the primary reaction where it acts as an electrophilic aminating agent to form C-N bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Transition Metal Catalysts: These are commonly used to facilitate the electrophilic amination reactions.
Hydrosilanes: Used as hydrogen sources in hydroamination reactions.
Major Products: The major products formed from these reactions are typically amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
O-(2-Methoxybenzoyl)hydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-(2-Methoxybenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C-N bonds by providing an electrophilic nitrogen source that reacts with nucleophilic carbon centers. This process is often catalyzed by transition metals, which enhance the reaction’s efficiency and selectivity .
Comparison with Similar Compounds
O-Benzoylhydroxylamine: Similar in structure but lacks the methoxy group, making it less reactive in certain conditions.
O-(Diphenylphosphinyl)hydroxylamine: Another electrophilic aminating agent with different reactivity and selectivity profiles.
Hydroxylamine-O-sulfonic acid: Used in similar applications but has different solubility and stability characteristics.
Uniqueness: O-(2-Methoxybenzoyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in electrophilic amination reactions. This makes it a valuable reagent in both academic and industrial research .
Properties
Molecular Formula |
C8H9NO3 |
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Molecular Weight |
167.16 g/mol |
IUPAC Name |
amino 2-methoxybenzoate |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,9H2,1H3 |
InChI Key |
QOJFBKPLYZPWDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)ON |
Origin of Product |
United States |
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